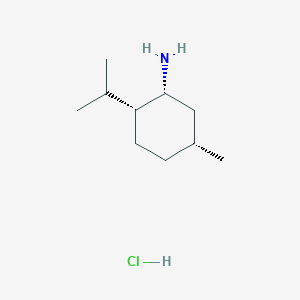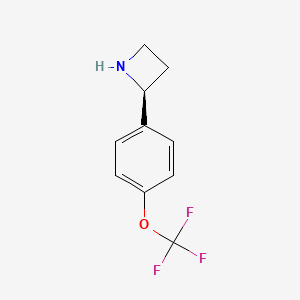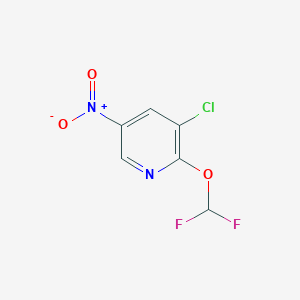
(1R,2R,5R)-2-Isopropyl-5-methylcyclohexanamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,2R,5R)-2-Isopropyl-5-methylcyclohexanamine hydrochloride is a chiral amine compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is known for its unique stereochemistry, which contributes to its specific chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R,5R)-2-Isopropyl-5-methylcyclohexanamine hydrochloride typically involves the reduction of corresponding ketones or alcohols. One common method is the hydrogenation of (1R,2R,5R)-2-Isopropyl-5-methylcyclohexanone using a suitable catalyst under hydrogen gas . Another approach involves the reductive amination of (1R,2R,5R)-2-Isopropyl-5-methylcyclohexanone with ammonia or an amine source in the presence of a reducing agent .
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The process involves the use of high-pressure hydrogenation or catalytic transfer hydrogenation techniques, which are optimized for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
(1R,2R,5R)-2-Isopropyl-5-methylcyclohexanamine hydrochloride undergoes various chemical reactions, including:
Substitution: The amine group can participate in nucleophilic substitution reactions, forming various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed
Oxidation: Corresponding ketones or alcohols.
Reduction: Various amine derivatives.
Substitution: Substituted amine derivatives.
Applications De Recherche Scientifique
(1R,2R,5R)-2-Isopropyl-5-methylcyclohexanamine hydrochloride has numerous applications in scientific research:
Mécanisme D'action
The mechanism of action of (1R,2R,5R)-2-Isopropyl-5-methylcyclohexanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s chiral nature allows it to bind selectively to these targets, modulating their activity and leading to various biological effects . The pathways involved often include signal transduction mechanisms and metabolic processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (1R,2R,5R)-2-Isopropyl-5-methylcyclohexanol
- (1R,2R,5R)-2-Hydroxy-3-pinanone
- (1R,2R,3S,5R)-Pinanediol
Uniqueness
(1R,2R,5R)-2-Isopropyl-5-methylcyclohexanamine hydrochloride is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it valuable in applications requiring high selectivity and specificity .
Propriétés
Formule moléculaire |
C10H22ClN |
|---|---|
Poids moléculaire |
191.74 g/mol |
Nom IUPAC |
(1R,2R,5R)-5-methyl-2-propan-2-ylcyclohexan-1-amine;hydrochloride |
InChI |
InChI=1S/C10H21N.ClH/c1-7(2)9-5-4-8(3)6-10(9)11;/h7-10H,4-6,11H2,1-3H3;1H/t8-,9-,10-;/m1./s1 |
Clé InChI |
XAKVMELMSQHWLY-RWDYHCJXSA-N |
SMILES isomérique |
C[C@@H]1CC[C@@H]([C@@H](C1)N)C(C)C.Cl |
SMILES canonique |
CC1CCC(C(C1)N)C(C)C.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(((3AR,4R,7aR)-2,2-dimethyl-3a,7a-dihydro-4H-[1,3]dioxolo[4,5-c]pyran-4-yl)methoxy)triisopropylsilane](/img/structure/B12940962.png)
![9-[6-(Methanesulfonyl)pyridin-3-yl]-6-[(piperidin-4-yl)oxy]-9H-purine](/img/structure/B12940970.png)


![5-Methyl-1-(pyridin-3-ylmethyl)-1H-benzo[d]imidazol-2-amine](/img/structure/B12940981.png)

![2-Undecylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene](/img/structure/B12940983.png)
![8-Bromo-3-methoxy-2-phenylimidazo[1,2-a]pyridine](/img/structure/B12940986.png)



![Benzamide, N-(4-fluorophenyl)-4-[(1,3,4-thiadiazol-2-ylsulfonyl)methyl]-](/img/structure/B12941004.png)
